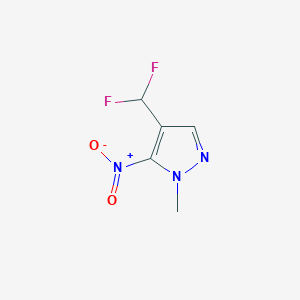

4-(二氟甲基)-1-甲基-5-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole” is a type of pyrazole derivative. Pyrazole derivatives are known for their unique chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .

Synthesis Analysis

The synthesis of 4-difluoromethyl pyrazole derivatives has been achieved through a simple and efficient domino protocol from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .Molecular Structure Analysis

The molecular structure of 4-difluoromethyl pyrazole derivatives has been studied using molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions . The reactivity parameters, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP) of the drugs were estimated by DFT calculations .Chemical Reactions Analysis

The difluoromethylation processes based on X–CF2H bond formation have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-difluoromethyl pyrazole derivatives have been analyzed using DFT calculations . These studies revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .科学研究应用

化学合成和反应性

- 4H-吡唑,包括4-(二氟甲基)-1-甲基-5-硝基-1H-吡唑等衍生物,因其反应性而用于“点击”化学中。例如,这些化合物的后期氟化可以导致氟化吡唑的产生,氟化吡唑在 Diels-Alder 反应中反应性较低,但在生物环境中具有更高的稳定性(Abularrage, Levandowski, & Raines, 2020)。

农业应用

- 吡唑硝基苯醚(PPE),一类包括 4-(二氟甲基)-1-甲基-5-硝基-1H-吡唑的化学物质,已被确定为新型除草剂。这些化合物通过抑制原卟啉原 IX 氧化酶起作用,对某些杂草物种表现出显着的出土前活性(Clark, 1996)。

催化和绿色化学

- 在催化和绿色化学领域,4H-吡唑衍生物被用作其他化合物合成的反应介质。例如,含有吡唑衍生物的离子液体被用作环保且可循环利用的反应介质,用于在微波辐射下合成 4H-吡喃(Peng & Song, 2007)。

材料科学和缓蚀

- 杂环吡唑化合物,包括类似于 4-(二氟甲基)-1-甲基-5-硝基-1H-吡唑的化合物,因其缓蚀性能而受到研究。它们在酸性环境中保护铁等金属方面显示出潜力,这在石油和制造等行业至关重要(Babić-Samardžija et al., 2005)。

药物研究

- 虽然在药物背景下没有发现有关 4-(二氟甲基)-1-甲基-5-硝基-1H-吡唑的具体信息,但由于其生物活性,相关的吡唑衍生物在药物发现和药物化学中显示出前景。这些化合物被探索用于潜在的抗菌、抗真菌和抗炎应用(Burgart et al., 2020)。

安全和危害

未来方向

The future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis have been discussed . The field of research has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .

属性

IUPAC Name |

4-(difluoromethyl)-1-methyl-5-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALFWGSKUCFITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2770493.png)

![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)

![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)

![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)

![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)